Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Description
Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C26H24INO6S and its molecular weight is 605.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C16H17IN2O3S
- Molecular Weight : 444.29 g/mol
- CAS Number : 525572-82-1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential anticancer, antimicrobial, and anti-inflammatory properties.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, certain thiosemicarbazones have shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. Ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] may share these mechanisms due to its structural components.
Case Study : A study on thiosemicarbazone derivatives demonstrated that modifications in the benzylidene moiety significantly influenced cytotoxicity against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound against specific cancers .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with thioether and thioamide functionalities have been reported to exhibit antibacterial and antifungal activities.
Research Findings : A series of studies have shown that derivatives of thiosemicarbazones possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 50 to 200 µg/mL .
Compound Type | MIC (µg/mL) | Activity Type |
---|---|---|
Thiosemicarbazone | 50 - 200 | Antibacterial |
Benzothiazole Derivative | 100 - 300 | Antifungal |
3. Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] may also exhibit similar effects. Compounds containing methoxy groups have been linked to reduced inflammatory responses in vitro.
Mechanism of Action : These compounds often inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene] can be influenced by its structural features:
- Allyloxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Iodine Substitution : May increase biological activity due to enhanced electron-withdrawing properties.
Properties
Molecular Formula |
C26H24INO6S |
---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C26H24INO6S/c1-5-11-34-23-18(27)12-16(13-19(23)32-4)14-20-22(29)21(26(31)33-6-2)25(35-20)28-24(30)17-10-8-7-9-15(17)3/h5,7-10,12-14,29H,1,6,11H2,2-4H3/b20-14-,28-25? |
InChI Key |
WXNSDKVEQHOMQB-ZVPJYGFCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)I)OCC=C)OC)/SC1=NC(=O)C3=CC=CC=C3C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)I)OCC=C)OC)SC1=NC(=O)C3=CC=CC=C3C)O |
Origin of Product |
United States |
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